2-(2-Fluorobenzoyl)thiazole
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Overview
Description
2-(2-Fluorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2-fluorobenzoyl group. Thiazoles are known for their diverse biological activities and are a significant scaffold in medicinal chemistry . The incorporation of a fluorobenzoyl group can enhance the compound’s pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorobenzoyl)thiazole typically involves the reaction of 2-fluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorobenzoyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-(2-Fluorobenzoyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzoyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects .
Comparison with Similar Compounds
2-Benzoylthiazole: Lacks the fluorine atom, which may result in different pharmacological properties.
2-(2-Chlorobenzoyl)thiazole: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(2-Methylbenzoyl)thiazole: The presence of a methyl group instead of fluorine can lead to variations in its chemical behavior and applications
Uniqueness: 2-(2-Fluorobenzoyl)thiazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
IUPAC Name |
(2-fluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMUXAKARKVRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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